Sodium dodecane-1-thiolate

Vue d'ensemble

Description

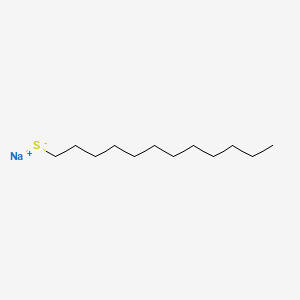

Sodium dodecane-1-thiolate is a useful research compound. Its molecular formula is C12H25NaS and its molecular weight is 224.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

Sodium dodecane-1-thiolate acts as a ligand in the synthesis of transition metal complexes. For example, it reacts with hexachloroiridate(IV) ([IrCl₆]²⁻) to form Ir³⁺-thiolate complexes:

Key Observations :

-

analysis reveals distinct α-CH₂-S peaks at δ 2.54 ppm (free thiolate) and δ 2.18 ppm (Ir³⁺-bound thiolate), confirming ligand coordination .

-

The reaction involves Ir⁴⁺ reduction to Ir³⁺, with excess thiolate forming dodecyldisulfide (C₁₂H₂₅S-SC₁₂H₂₅) as a byproduct .

| Reaction Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reaction Time | 4 minutes |

| Key Intermediate | Ir(SR)₃ |

| Disulfide Byproduct | 25% yield |

Cadmium Sulfide (CdS) Quantum Dots:

Conditions :

Lead Sulfide (PbS) Nanoparticles:

Applications : Energy-efficient lighting, solar cells, and gas sensors .

Chain-Transfer Agent in Radical Polymerization

This compound regulates molecular weight in polymer synthesis by terminating radical chains:

Example : Styrene-butadiene rubber (SBR) polymerization .

| Component | Amount | Role |

|---|---|---|

| This compound | 0.43 g | Chain-transfer agent |

| Styrene | 76.94 g | Monomer |

| Butadiene | 163.59 g | Monomer |

| Reaction Temperature | 9.5°C | Controlled environment |

Outcome :

-

Reduces polymer molecular weight by transferring radicals from growing chains to thiolate .

-

Enhances polymer solubility and processability.

Oxidation to Disulfides

Under oxidative conditions, this compound undergoes conversion to dodecyldisulfide:

Key Data :

Self-Assembled Monolayers (SAMs)

The thiolate forms hydrophobic SAMs on metal surfaces (e.g., copper), inhibiting corrosion:

Mechanism :

Applications :

Reactions with Electrophiles

This compound participates in nucleophilic substitutions:

Example : Reaction with ethyl 2,3-dibromopropionate:

Conditions :

Propriétés

Numéro CAS |

26960-77-0 |

|---|---|

Formule moléculaire |

C12H25NaS |

Poids moléculaire |

224.38 g/mol |

Nom IUPAC |

sodium;dodecane-1-thiolate |

InChI |

InChI=1S/C12H26S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1 |

Clé InChI |

XRZRPHKMCVBSLA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[S-].[Na+] |

SMILES canonique |

CCCCCCCCCCCC[S-].[Na+] |

Key on ui other cas no. |

26960-77-0 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.